Diethyl (isocyanatomethyl)phosphonate
Description
Diethyl (isocyanatomethyl)phosphonate (CAS: 41003-94-5) is a phosphonate ester characterized by an isocyanato (-NCO) functional group attached to a methylene bridge. Its molecular formula is C₆H₁₂NO₃P, with a molecular weight of 177.14 g/mol. The compound is synthesized via reactions involving phosphonate esters and isocyanide precursors, often under controlled conditions to preserve the reactive isocyanato group .
The isocyanato group confers high reactivity, enabling applications in polymer chemistry (e.g., polyurethane synthesis) and multicomponent reactions like the Ugi reaction. Its structure combines the hydrolytic stability of phosphonate esters with the electrophilic nature of isocyanates, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
21955-18-0 |
|---|---|
Molecular Formula |
C6H12NO4P |
Molecular Weight |
193.14 g/mol |
IUPAC Name |
1-[ethoxy(isocyanatomethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H12NO4P/c1-3-10-12(9,11-4-2)6-7-5-8/h3-4,6H2,1-2H3 |
InChI Key |
NFHJQELEVCEQNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN=C=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphonate esters share a common backbone of P(O)(OEt)₂ but differ in substituents on the methylene carbon. Key analogs include:
| Compound Name | Substituent (R) | CAS Number | Key Functional Group Reactivity |
|---|---|---|---|
| Diethyl (hydroxymethyl)phosphonate | -OH | 3084-40-0 | Hydroxyl (nucleophilic, hydrogen bonding) |
| Diethyl (iodomethyl)phosphonate | -I | 1596-84-5 | Iodide (nucleophilic substitution) |
| Diethyl (trichloromethyl)phosphonate | -CCl₃ | 31618-90-3 | Trichloromethyl (radical reactions) |
| Diethyl (aminomethyl)phosphonate oxalate | -NH₂ (as oxalate salt) | N/A | Amine (nucleophilic, coordination) |
| Diethyl (3-nitrophenylhydroxymethyl)phosphonate | -C₆H₄(NO₂)-OH | N/A | Nitrophenyl (electron-withdrawing effects) |
Physical and Chemical Properties
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